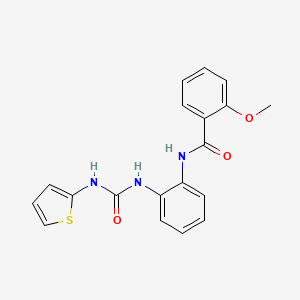![molecular formula C18H19N3O2 B2721173 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 565209-25-8](/img/structure/B2721173.png)
2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is an organic compound of significant interest in chemical and pharmaceutical research due to its complex structure and diverse reactivity. This compound contains a dihydroquinoline moiety linked to an acetohydrazide group through an imine bond, which endows it with unique chemical properties and potential biological activities.
準備方法
Synthetic Routes
Step 1: Synthesis of 3,4-Dihydroquinoline
The initial step involves the reduction of quinoline using catalytic hydrogenation or chemical reduction methods (e.g., using sodium borohydride in ethanol) to produce 3,4-dihydroquinoline.
Step 2: Formation of Hydrazone
The 3,4-dihydroquinoline is then reacted with hydrazine hydrate under reflux conditions to yield the intermediate hydrazide.
Step 3: Condensation Reaction
Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde in an ethanol solvent, under acidic or basic conditions, to form 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may involve continuous flow reactors for better control and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.
Reduction: : Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: : Nucleophilic substitution at the quinoline ring can introduce various functional groups, potentially altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or ceric ammonium nitrate.
Reduction: : Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide for introducing halogens.
Major Products Formed
Oxidation: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)quinone]acetohydrazide.
Reduction: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(2-hydroxyphenyl)methylamine]acetohydrazide.
科学的研究の応用
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has garnered attention in various scientific fields:
Chemistry: : Used as a ligand in coordination chemistry and catalysts in organic synthesis.
Biology: : Exhibits potential as a pharmacophore in drug development, with studies exploring its antimicrobial, antiviral, and anticancer activities.
Medicine: : Investigated for therapeutic applications due to its bioactivity, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of novel materials and compounds for industrial processes.
作用機序
The compound's mechanism of action often involves interaction with biomolecular targets:
Molecular Targets: : Enzymes like kinases, proteases, or specific receptors involved in cell signaling pathways.
Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Quinoline derivatives: : Similar in structure but may lack the hydrazide or hydroxyphenyl groups.
Hydrazones: : Compounds with hydrazone linkages but different aromatic rings.
Uniqueness
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combined dihydroquinoline and hydrazone functionalities, which contribute to its unique reactivity and bioactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-10-4-2-7-15(17)12-19-20-18(23)13-21-11-5-8-14-6-1-3-9-16(14)21/h1-4,6-7,9-10,12,22H,5,8,11,13H2,(H,20,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSKJJDJYOLMQ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)
![5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2721098.png)
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)



![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2721109.png)


